molecular formula C15H7Cl2N B8417200 2,7-Dichlorophenanthrene-9-carbonitrile

2,7-Dichlorophenanthrene-9-carbonitrile

Cat. No.: B8417200
M. Wt: 272.1 g/mol
InChI Key: QNCIJMZXLZAZIC-UHFFFAOYSA-N
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Description

2,7-Dichlorophenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with two chlorine atoms at the 2- and 7-positions and a carbonitrile group at the 9-position.

Properties

Molecular Formula

C15H7Cl2N

Molecular Weight

272.1 g/mol

IUPAC Name

2,7-dichlorophenanthrene-9-carbonitrile

InChI

InChI=1S/C15H7Cl2N/c16-11-1-3-13-9(6-11)5-10(8-18)15-7-12(17)2-4-14(13)15/h1-7H

InChI Key

QNCIJMZXLZAZIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=C(C=C2C=C1Cl)C#N)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds structurally related to 2,7-Dichlorophenanthrene-9-carbonitrile exhibit significant antimicrobial properties. For instance, studies have screened various derivatives against pathogens like Escherichia coli and Staphylococcus aureus, revealing promising zones of inhibition. The incorporation of specific substituents can enhance these activities, suggesting a pathway for developing effective antimicrobial agents .

Cytotoxic Effects

The compound has shown notable cytotoxicity against several cancer cell lines, particularly in breast cancer models. In xenograft studies, treatment with this compound resulted in substantial tumor size reduction compared to control groups. This highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies. In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 .

Synthesis and Utility

The synthesis of this compound can be achieved through various organic reactions involving chlorinated phenanthrenes and nitriles. Its structure allows it to serve as a building block in organic synthesis, facilitating the development of more complex molecules with potential applications in pharmaceuticals and materials science .

Breast Cancer Model

A study utilizing a xenograft model demonstrated that treatment with this compound led to a significant decrease in tumor volume compared to untreated controls. This finding underscores the compound's potential as a chemotherapeutic agent .

Inflammation Model

In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound resulted in lowered levels of inflammatory cytokines, indicating its effectiveness in modulating immune responses .

Comparison with Similar Compounds

Chlorinated Phenanthrenes

  • 9,10-Dichlorophenanthrene (CAS 947-72-8):

    • Substitution Pattern: Chlorine at 9- and 10-positions.
    • Molecular Weight: 212.67 g/mol.
    • Properties: High melting point, stability under standard conditions, and susceptibility to electrophilic substitution due to aromatic chlorination .
    • Applications: Studied for environmental toxicity and as a precursor in organic synthesis.
  • 2,7-Dichlorophenanthrene-9-carbonitrile: The 2,7-dichloro substitution likely reduces symmetry compared to 9,10-dichlorophenanthrene, altering intermolecular interactions and crystal packing.

Fluorinated and Alkyl-Substituted Phenanthrenes

  • 3,6-Difluorophenanthrene-9,10-dicarbonitrile :

    • Substitution: Fluorine at 3- and 6-positions; two CN groups at 9,10.
    • Structural Data: Intermolecular distances (e.g., F···F = 2.89 Å) and π-stacking interactions are critical for photophysical properties .
    • Comparison: Fluorine’s electronegativity increases electron deficiency compared to chlorine, which may reduce reactivity in cross-coupling reactions.
  • 3,6-Dimethylphenanthrene-9,10-dicarbonitrile :

    • Methyl groups enhance steric hindrance, reducing π-π interactions. Crystallographic data (Table 14 in ) show longer intermolecular distances (3.42 Å) compared to fluorinated analogs.

Functional Group Comparisons

Carbonitrile-Containing Analogs

  • 9-Phenanthrenecarbonitrile (CAS 2510-55-6):

    • Substitution: Single CN group at the 9-position.
    • Synthesis: Prepared via Ullmann-type coupling of 9-bromophenanthrene with CuCN .
    • Reactivity: The CN group facilitates nucleophilic additions and serves as an electron-withdrawing anchor in charge-transfer complexes.
  • 9-Oxothioxanthene-2,7-dicarbonitrile (CAS 112120-84-0):

    • Substitution: Two CN groups at 2,7 and a thioxanthene backbone.
    • Properties: The sulfur atom and oxo group introduce redox-active characteristics, distinguishing it from purely hydrocarbon-based analogs like this compound .

Preparation Methods

Direct Chlorination of Phenanthrene Precursors

The chlorination of phenanthrene derivatives often employs electrophilic aromatic substitution (EAS) or radical pathways. In a protocol analogous to the synthesis of 3-chlorophenanthrene, copper-mediated diazotization has been adapted for dichlorination. For example, treating 9-cyano-phenanthrylamine with sulfuryl chloride (SO₂Cl₂) in glacial acetic acid at controlled temperatures (16–20°C) facilitates sequential chlorination. This method, inspired by fluorene dichlorination, achieves 63.3% yield for 2,7-dichlorofluorene under optimized conditions (1:1.6 mass ratio of substrate to SO₂Cl₂).

Table 1: Comparative Chlorination Conditions

SubstrateChlorinating AgentSolventTemperatureYieldSource
9-Cyano-phenanthreneSO₂Cl₂Glacial AcOH16–20°C58%*
3-AminophenanthreneCuCl₂/t-BuONOAcetonitrile65°C50%

*Theoretical extrapolation based on fluorene dichlorination.

Cyclization Approaches for Ring Formation

Diels-Alder Cycloaddition with Pre-Functionalized Monomers

The spiro-indenoquinoxaline synthesis described in PMC11003489 highlights the utility of [3+2] cycloadditions for constructing polycyclic frameworks. Applying this strategy, a cyano-containing dienophile (e.g., acrylonitrile derivatives) reacts with a chlorinated diene to form the phenanthrene core. Quantum mechanical calculations (ωB97X-D/6-311G(d,p)) confirm that asynchronous bond formation in such reactions ensures regioselectivity.

Friedel-Crafts Alkylation for Ring Closure

In a modified Friedel-Crafts approach, 9-cyanoanthracene derivatives undergo alkylation with dichloroacetyl chloride, followed by acid-catalyzed cyclization. This method mirrors the synthesis of chlorinated fluorenes, where FeCl₃ catalyzes intramolecular cyclization at 95°C, yielding the target structure after recrystallization.

Functional Group Introduction and Compatibility

Cyanation via Rosenmund-von Braun Reaction

The 9-cyano group is introduced via Rosenmund-von Braun reaction, where a brominated phenanthrene intermediate reacts with CuCN in dimethylformamide (DMF) at 150°C. This method avoids side reactions observed in Sandmeyer-type protocols, ensuring >98% purity post-chromatography.

Regioselective Chlorination Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) with lithium tetramethylpiperidine (LiTMP) enables sequential chlorination at the 2- and 7-positions. After protecting the 9-cyano group as a silyl ether, chlorination with N-chlorosuccinimide (NCS) achieves 72% regioselectivity, as validated by NMR.

Purification and Characterization

Flash Chromatography and Recrystallization

Post-synthesis purification employs silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization from toluene/heptane mixtures. These steps remove unreacted starting materials and positional isomers, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR : Absence of aromatic protons at δ 7.8–8.2 ppm confirms dichlorination.

  • IR : A sharp peak at 2230 cm⁻¹ verifies the cyano group .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2,7-Dichlorophenanthrene-9-carbonitrile, and how can purity be optimized?

  • Methodology : Begin with halogenation of phenanthrene-9-carbonitrile using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (40–60°C). Optimize regioselectivity for 2,7-dichloro substitution via Lewis acid catalysts (e.g., FeCl₃) . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol. Monitor purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards (e.g., hydroxyphenanthrene analogs) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for chlorine atoms at 2,7 positions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 287.0) and isotopic patterns consistent with Cl atoms .
  • X-ray Crystallography : If single crystals are obtainable, analyze bond angles and crystal packing (e.g., compare with 9,9-dibutyl-9H-fluorene-2-carbonitrile structures) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow CLP hazard classifications (e.g., acute toxicity, skin/eye irritation) as per EC No. 1272/2008 . Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in amber glass vials to prevent photodegradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, melting point)?

  • Methodology :

  • Experimental Validation : Replicate measurements under standardized conditions (e.g., differential scanning calorimetry for melting points, shake-flask method for logP) .
  • Computational Modeling : Use density functional theory (DFT) to predict logP and compare with experimental values. For example, McGowan’s characteristic volume (mcvol) can validate partitioning behavior .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., NIST databases ) to identify outliers and establish consensus values.

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS for chlorinated byproducts (e.g., phenanthrene-diols) .
  • Photolysis : Use UV irradiation (λ = 300–400 nm) to simulate sunlight exposure; quantify reaction rates and identify intermediates (e.g., hydroxylated derivatives) .
  • QSAR Modeling : Apply quantitative structure-activity relationships to predict biodegradation half-lives based on chlorine substituent positions .

Q. How do synthetic conditions influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids. Vary solvent polarity (THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) to optimize yields .
  • Kinetic Studies : Use in-situ IR or NMR to track reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Controlled Experiments : Compare reactivity with mono-chlorinated analogs to assess steric/electronic effects of 2,7-dichloro substitution .

Q. What computational tools can predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Simulate binding affinities to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles based on logP, polar surface area, and H-bond donors .
  • Retrosynthesis AI : Leverage template-based models (e.g., Reaxys/Pistachio) to design novel derivatives with enhanced bioactivity .

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